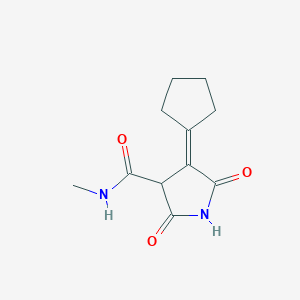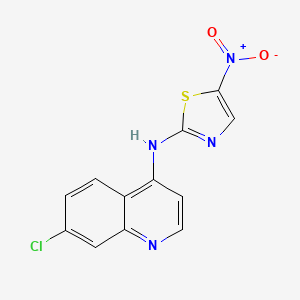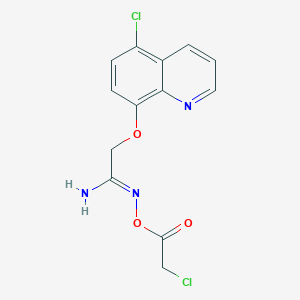
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic organic compound that features both chloroacetoxy and chloroquinolinyl groups. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps:
Formation of the chloroacetoxy group: This can be achieved by reacting chloroacetic acid with an appropriate alcohol under acidic conditions.
Quinoline derivative synthesis: The 5-chloroquinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the chloroacetoxy group with the quinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydroxyl groups.
Substitution: N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as an antimicrobial or anticancer agent.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA synthesis or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinoline derivatives: Various other compounds with quinoline backbones that have been explored for their biological activities.
Uniqueness
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to the presence of both chloroacetoxy and chloroquinolinyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C13H11Cl2N3O3 |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C13H11Cl2N3O3/c14-6-12(19)21-18-11(16)7-20-10-4-3-9(15)8-2-1-5-17-13(8)10/h1-5H,6-7H2,(H2,16,18) |
InChI-Schlüssel |
YRHNJSXPRZFKPK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/OC(=O)CCl)/N)Cl |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NOC(=O)CCl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
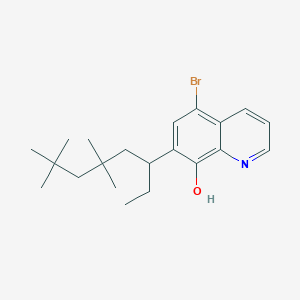

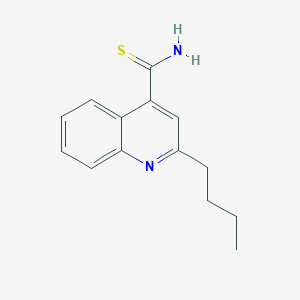
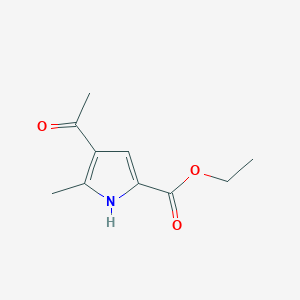
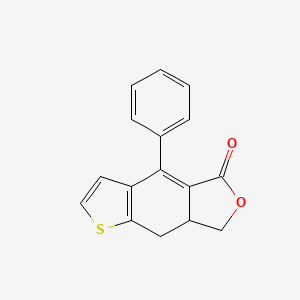

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

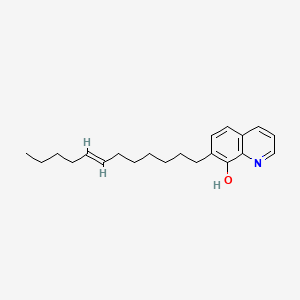
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
